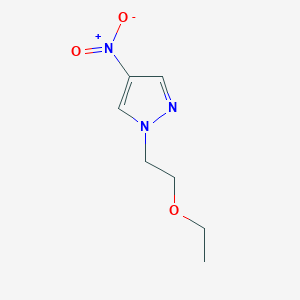amine hydrochloride CAS No. 1240567-24-1](/img/structure/B6361697.png)
[(2,5-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,5-Dimethoxyphenyl)methylamine hydrochloride” is an organic compound . It is a derivative of 2,5-dimethoxyphenethylamine, a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine .
Molecular Structure Analysis
The molecular formula of “(2,5-Dimethoxyphenyl)methylamine hydrochloride” is C12H20ClNO2 . The molecular weight is 245.7457 . Unfortunately, the specific molecular structure is not provided in the retrieved sources.Aplicaciones Científicas De Investigación
New Psychoactive Substances (NPS) and Health Risks
A systematic review highlighted the global health risks posed by the use of various NPS, including certain psychedelic phenethylamines. These substances, chemically and pharmacologically diverse, have been implicated in causing serotonin toxicity or Serotonin Syndrome (SS), a condition resulting from over-activation of the serotonergic system. This can lead to a classic triad of symptoms: altered mental status, neuromuscular effects, and autonomic hyperactivity. The review included three retrospective studies, two case series, and five case reports, revealing that several NPS, including psychedelic phenethylamines, were found to be implicated in the occurrence of SS. These findings underscore the importance of awareness among clinicians about the potential risks and severe consequences of recreational NPS use, including substances related to “(2,5-Dimethoxyphenyl)methylamine hydrochloride” (Schifano et al., 2021).
Propiedades
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-7-11(14-3)5-6-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLHZQUFCXVMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6361640.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)
![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
amine hydrochloride](/img/structure/B6361692.png)
amine hydrochloride](/img/structure/B6361703.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)